

P2X4 Receptor Expression: A Technical Guide for Researchers

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Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel permeable to Na+, K+, and Ca2+.[1] It is widely expressed across various cell types and tissues, including the immune system, central and peripheral nervous systems, and endothelial and epithelial tissues.[2][3][4] Functionally, the P2X4 receptor is implicated in a diverse array of physiological and pathophysiological processes, such as synaptic transmission, inflammation, neuropathic pain, and immune responses.[1][3][4] Notably, its expression levels can be significantly upregulated in response to cellular activation or injury, making it a promising therapeutic target for numerous disorders.[2][5][6] This guide provides an in-depth overview of P2X4 receptor expression in different cell types, details key experimental protocols for its study, and visualizes associated signaling pathways.

Data Presentation: P2X4 Receptor Expression Across Cell Types

The expression of the P2X4 receptor varies significantly among different cell types and can be dynamically regulated by the cellular microenvironment and pathological conditions. The following tables summarize the relative expression levels of P2X4 mRNA and protein in key cell populations as reported in the literature.

Table 1: P2X4 Receptor Expression in Immune Cells



Cell Type	Species	Relative mRNA Expression	Relative Protein Expression	Key Findings & Citations
Microglia	Mouse, Rat, Human	Low in resting state, significantly upregulated upon activation.	Low surface expression in basal conditions; primarily intracellular (endolysosomal). [5][7] Upregulated and trafficked to the cell surface after nerve injury.[5][8]	Governed by the IRF8-IRF5 transcriptional axis.[2] Upregulation is a key factor in neuropathic pain. [6][9][10]
Macrophages	Human, Rat, Mouse	Widely expressed.[3][11]	High total protein expression, but low functional/surfac e expression in unstimulated cells.[7] Trafficked to the surface upon phagocytic stimuli.[7]	P2X4 is one of the main P2X subunits in macrophages. [11] Plays a role in Ca2+ signaling, cytokine release (CXCL5), and bacterial killing. [11][12]
Monocytes	Human	Expressed.[11] [13]	Intermediate surface expression compared to other leukocytes. [13][14]	Functional P2X4 has been demonstrated in monocytes.[13]
Eosinophils	Human	Expressed.[13]	Highest surface expression among peripheral blood	May serve as a useful marker for this cell type.[15]



			leukocytes.[13] [14][15]	
Neutrophils	Human	Expressed.[13]	Intermediate surface expression.[13] [14]	P2X4 protein is found in a subset of CD66+ neutrophils in the prostate.[16]
T Cells	Human	Expressed.[13]	Near absent to low surface expression.[13] [14]	Functional P2X4 has been demonstrated in CD4+ T cells.[13]
B Cells	Human	Expressed.[13]	Low surface expression.[13] [14]	Evidence suggests the presence of functional P2X4. [13]
Mast Cells	Mouse	Expressed.[14]	Surface expression demonstrated.	Functional P2X4 has been demonstrated. [13]

Table 2: P2X4 Receptor Expression in Nervous System Cells



Cell Type	Species	Relative mRNA Expression	Relative Protein Expression	Key Findings & Citations
Neurons	Mouse, Rat, Human	Widely expressed throughout the CNS and PNS. [2][8]	Present in various neuronal populations including GABAergic neurons and dorsal horn neurons.[2] Low surface expression in basal conditions. [5]	Contributes to synaptic transmission and plasticity.[2][5] Expression can be upregulated after injury.[2]
Astrocytes	Rodent	Controversial; some studies report expression, others do not.[5]	Limited evidence for functional P2X4-mediated currents in astrocytes.[8]	The role and expression of P2X4 in astrocytes remain to be fully clarified.
Oligodendrocyte S	Rodent	Expressed in oligodendrocytes and their precursor cells (OPCs).[8]	Protein expression has been demonstrated.[8]	The functional significance in these cells is an area of ongoing research.

Table 3: P2X4 Receptor Expression in Endothelial and Epithelial Cells



Cell Type	Species	Relative mRNA Expression	Relative Protein Expression	Key Findings & Citations
Vascular Endothelial Cells	Human	Predominant P2X subtype in HUVECs and HAECs.[17][18] [19] P2X7 mRNA levels are ~30% of P2X4 levels. [17]	Expressed in ECs from umbilical vein, aorta, pulmonary artery, and microvessels.[19]	Mediates ATP- induced Ca2+ influx.[17][18][19] Expression is upregulated by high glucose and palmitate.[20]
Cochlear Endothelial Cells	Gerbil	N/A	Expressed in endothelial cells of spiral ligament capillaries.[21]	Plays a role in regulating capillary diameter.[21]
Airway Epithelial Cells	Human, Mouse	Predominant P2X isoform in secretory airway epithelial cells. [22][23]	Upregulated in MUC5AC+ goblet cells during chronic inflammation.[22]	Augments mucin secretion.[22][23]
Cervical Epithelial Cells	Human	Expressed (1.4-, 2.2-, and 4.4-kb isoforms).[24]	Protein expression confirmed.[24]	Mediates the slower, sustained phase of ATP-induced changes in transepithelial conductance.[24]
Prostate Epithelial Cells	Human	N/A	Expressed in epithelial cells of the prostate.[16]	Expression is significantly elevated in prostate cancer tissue.[16]



Signaling Pathways

Activation of the P2X4 receptor by ATP leads to cation influx, membrane depolarization, and a rise in intracellular calcium, which in turn triggers various downstream signaling cascades.

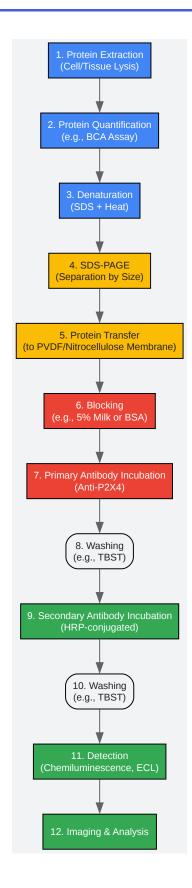
P2X4 Signaling in Microglia and Macrophages

In microglia and macrophages, P2X4 receptor signaling is crucial for their response to injury and inflammation. A well-characterized pathway involves the release of Brain-Derived Neurotrophic Factor (BDNF) from microglia, which contributes to neuropathic pain.[8][9][10] Activation of P2X4 leads to Ca2+ influx, which subsequently activates p38 Mitogen-Activated Protein Kinase (p38 MAPK).[8][9] This cascade promotes the synthesis and release of BDNF. [8][9] In macrophages, P2X4 activation also stimulates p38 MAPK, leading to the activation of cytosolic phospholipase A2 (cPLA2), release of arachidonic acid (AA), and subsequent production of prostaglandin E2 (PGE2), a key inflammatory mediator.[25]









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